Product packaging for Dibutyl 2-butoxysuccinate(Cat. No.:CAS No. 63842-87-5)

Dibutyl 2-butoxysuccinate

Cat. No.: B1601648
CAS No.: 63842-87-5
M. Wt: 302.41 g/mol
InChI Key: GGAWXQQNQGESAW-UHFFFAOYSA-N
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Description

Current State of Scholarly Investigations Pertaining to Dibutyl 2-butoxysuccinate

Scholarly investigations into this compound are primarily centered on its role as an intermediate in industrial chemical synthesis. A significant area of research has been its application in hydrogenation processes. Notably, patents describe the hydrogenation of mixtures containing dibutyl butoxysuccinate over copper chromite catalysts to produce 1,4-butanediol (B3395766), a valuable commodity chemical. google.comjustia.comgoogle.comgoogle.com For instance, one process details the conversion of dibutyl butoxy succinate (B1194679) to 1,4-butanediol and n-butanol with high selectivities. justia.com

The compound also emerges as a byproduct in the production of 1,4-butanediol through the hydrogenation of dialkyl maleates. vulcanchem.com Its presence as an impurity has necessitated research into purification methods, as it forms an azeotropic mixture with 1,4-butanediol, making separation by conventional distillation challenging. google.com Specifically, an azeotrope containing approximately 10% dibutyl butoxy succinate with 1,4-butanediol has been identified. google.com

While its synthesis is not extensively detailed in dedicated scholarly articles, it can be inferred from general esterification methodologies for succinic acid derivatives. vulcanchem.com The molecular and chemical properties of this compound are available through various chemical supplier databases. sigmaaldrich.combldpharm.comchemicalbook.comglpbio.comeontrading.ukguidechem.com

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 63842-87-5 sigmaaldrich.combldpharm.com
Molecular Formula C16H30O5 bldpharm.comglpbio.com
Molecular Weight 302.41 g/mol sigmaaldrich.combldpharm.com
Physical Form Liquid cymitquimica.com
Storage Sealed in dry, room temperature bldpharm.com

Interdisciplinary Relevance of this compound in Contemporary Chemical Science

The interdisciplinary relevance of this compound stems from its position as a functionalized succinate ester. The broader class of alkyl succinate esters finds applications in diverse fields, suggesting potential avenues for this compound.

Polymer Chemistry : Alkyl succinates are widely investigated as environmentally friendly plasticizers for polymers like polyvinyl chloride (PVC). mdpi.comgoogle.comjustia.commcgill.canih.gov They are seen as less toxic alternatives to traditional phthalate (B1215562) plasticizers. nih.gov The effectiveness of these plasticizers often correlates with the length of the alkyl chains. nih.gov This suggests that the butoxy group in this compound could impart unique plasticizing properties.

Cosmetics and Personal Care : Succinate esters, such as diethylhexyl succinate, are used in cosmetic formulations as emollients and skin conditioning agents due to their ability to provide a non-greasy, silky feel. myskinrecipes.comspecialchem.com They also function as solvents in these products. specialchem.com The structural similarities suggest that this compound could have potential applications in this industry.

Organic Synthesis : As demonstrated by its use in the production of 1,4-butanediol, this compound is a valuable intermediate in organic synthesis. researchgate.net Succinic acid and its esters are recognized as key platform chemicals for the synthesis of a wide range of other valuable compounds. researchgate.net

Biomedical Applications : Succinate esters have been explored as prodrugs to enhance the bioavailability of pharmaceuticals. mdpi.com For instance, tocopheryl succinate has shown various biological activities. nih.gov While there is no specific research on this compound in this area, the broader potential of succinate esters is significant.

Historical Context and Evolution of Research Perspectives on Alkyl Succinate Esters

The study of alkyl succinate esters is intrinsically linked to the history of succinic acid. Initially, research focused on the synthesis and characterization of simple succinate esters. Over time, with the growing demand for specialty chemicals and more environmentally benign products, the research focus has shifted.

The use of succinate esters as plasticizers has been known for some time, with early patents describing their application in PVC foils. google.comjustia.com The push to replace phthalate plasticizers due to health concerns has revitalized research into succinate-based alternatives in recent decades. mdpi.comnih.gov

Furthermore, the development of biotechnological routes to produce succinic acid from renewable resources has opened up new possibilities for "green" succinate esters. researchgate.net This has led to increased research into the synthesis and application of these bio-based esters in various fields, including polymers and cosmetics. The enzymatic synthesis of succinate esters is also a growing area of interest, offering milder reaction conditions and higher selectivity. mdpi.com

Identification of Critical Knowledge Gaps and Future Research Directions for this compound

Despite its documented role as a chemical intermediate, there are significant knowledge gaps in the scientific literature specifically concerning this compound.

Detailed Synthesis and Optimization : While general esterification methods are known, there is a lack of studies focused on the optimized synthesis of this compound, including catalyst selection and reaction conditions to maximize yield and purity.

Comprehensive Property Profile : A comprehensive experimental characterization of its physical and chemical properties is not readily available in peer-reviewed literature. This includes detailed spectroscopic data, thermal properties, and solubility in a wider range of solvents.

Exploration of Broader Applications : Research has been narrowly focused on its role in 1,4-butanediol production. Future investigations could explore its potential as a specialty plasticizer, a solvent in unique applications, a component in cosmetic formulations, or as a building block for other novel molecules. The presence of the ether linkage in the butoxy group could impart different properties compared to simple dialkyl succinates, a hypothesis that warrants investigation.

Biodegradability and Toxicological Studies : To assess its environmental footprint and potential for use in consumer products, detailed studies on the biodegradability and toxicological profile of this compound are necessary.

Future research should aim to fill these gaps to fully elucidate the potential of this compound beyond its current known applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O5 B1601648 Dibutyl 2-butoxysuccinate CAS No. 63842-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibutyl 2-butoxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O5/c1-4-7-10-19-14(16(18)21-12-9-6-3)13-15(17)20-11-8-5-2/h14H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAWXQQNQGESAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(CC(=O)OCCCC)C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544980
Record name Dibutyl 2-butoxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63842-87-5
Record name Dibutyl 2-butoxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Dibutyl 2 Butoxysuccinate

Mechanistic Pathways in the Esterification of Succinic Acid Derivatives

The synthesis of Dibutyl 2-butoxysuccinate fundamentally involves the esterification of succinic acid or its derivatives with butanol, and the addition of a butoxy group. The esterification of a dicarboxylic acid like succinic acid is a sequential process. google.com Initially, one carboxylic acid group reacts to form a monoester intermediate, which then undergoes a second esterification to yield the diester. google.com

Investigation of Reaction Intermediates and Transition States

The esterification of carboxylic acids is a well-understood reaction that proceeds through a series of intermediates and transition states. In the context of succinic acid, the reaction mechanism involves the protonation of the carbonyl oxygen of the acid, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the alcohol (butanol).

Computational studies on the esterification of succinic acid with ethylene (B1197577) glycol, which can serve as a model, have been performed using density functional theory (DFT). rsc.orgrsc.org These studies optimize the geometries of reactants, transition states, and intermediates. rsc.orgrsc.org The process can occur through either a concerted or a stepwise mechanism. rsc.orgrsc.org

A transition state is a high-energy, transient configuration of atoms that exists for an extremely short period. orgoreview.comsolubilityofthings.comwikipedia.orglibretexts.org It represents the energy maximum on a reaction coordinate diagram and cannot be isolated. orgoreview.comlibretexts.org The structure of the transition state for esterification involves partially formed and partially broken bonds. orgoreview.comyoutube.com For the esterification of succinic acid, the transition state would involve the carbonyl bond being partially broken, while the bond between the carbonyl carbon and the oxygen of the attacking butanol is partially formed. orgoreview.com Vibrational analysis and intrinsic reaction coordinate (IRC) methods are used computationally to confirm these transition state structures and map the energy path of the reaction. rsc.org

In a multi-step reaction, intermediates are formed, which are more stable than transition states and exist in energy minima between two transition states. solubilityofthings.com For the formation of this compound, the initial reaction of succinic acid with butanol leads to the formation of the mono-butyl succinate (B1194679) intermediate. This intermediate then reacts further to form the final dibutyl succinate product. The addition of the butoxy group at the C-2 position introduces another layer of complexity to the reaction pathway.

Catalytic Approaches to this compound Synthesis

Catalysis is crucial for achieving efficient synthesis of this compound by accelerating the reaction rate. While the esterification of succinic acid can be autocatalytic, the reaction is typically very slow without an added catalyst. whiterose.ac.uk Both homogeneous and heterogeneous catalysts are employed.

Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to the excellent contact between the catalyst and reactants. tib-chemicals.com Various homogeneous catalysts are effective for esterification reactions. These include traditional mineral acids, as well as organometallic compounds. mdpi.com For instance, tin-based catalysts, such as organotin compounds, are known to be active in solution and provide good solubility and high selectivity in esterification and polymerization reactions. tib-chemicals.com Other soluble metal salts, like tin(IV) chloride (SnCl₄) and iron(III) chloride (FeCl₃), have also been used for similar transformations. mdpi.com The choice of catalyst can significantly influence the reaction's selectivity, steering it towards the desired product and minimizing side reactions. rsc.org

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. They are advantageous due to their ease of separation from the product and potential for reuse, aligning with the principles of green chemistry. whiterose.ac.ukbiofueljournal.com A wide range of solid acid catalysts has been developed for the esterification of succinic acid. whiterose.ac.ukresearchgate.net

These include:

Zeolites : Materials like HZSM-5 have shown high catalytic activity in the esterification of succinic acid, attributed to their high acidity and surface area. tandfonline.com Studies comparing ZSM-5 and HZSM-5 found that HZSM-5 provided a higher conversion of succinic acid under optimized conditions. tandfonline.com

12-Tungstophosphoric Acid on Supports : Anchoring 12-tungstophosphoric acid onto supports like zeolite HY has been shown to be effective for the esterification of succinic acid with n-butanol, achieving high conversion and selectivity to the diester. acs.org

Carbon-Based Catalysts : Sulfonated carbons have demonstrated high catalytic activity for the esterification of various acids, including succinic acid. researchgate.net These materials are considered promising solid acid catalysts. whiterose.ac.uk

Catalyst TypeExample(s)Key FindingsReference(s)
Homogeneous Organotin compounds, SnCl₄, FeCl₃High activity and selectivity in solution. tib-chemicals.com, mdpi.com
Heterogeneous Zeolites (HZSM-5)94% conversion of succinic acid with ethanol (B145695) under optimized conditions. tandfonline.com
Heterogeneous 12-Tungstophosphoric Acid / Zeolite HY92% conversion of succinic acid with n-butanol with 60% diester selectivity. acs.org
Heterogeneous Sulfonated CarbonsActive and selective in the production of mono/di-esters of succinic acid. researchgate.net, whiterose.ac.uk

Kinetic and Thermodynamic Considerations in Butoxysuccinate Formation

The formation of this compound is governed by both kinetic and thermodynamic factors. The esterification reaction is a reversible equilibrium process. According to Le Chatelier's principle, the removal of a product, such as water, can shift the equilibrium towards the formation of the ester product, thereby increasing the yield.

Thermodynamic studies on the esterification of succinic acid with ethanol have shown that the apparent equilibrium constant (Kₘ) is strongly dependent on the concentrations of the reactants (succinic acid and water) and the temperature. nih.govresearchgate.net Increasing the initial concentration of succinic acid was found to shift the reaction equilibrium towards the products. nih.govresearchgate.net Thermodynamic models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) have been used to predict the activity coefficients of the reacting components, which have a significant impact on determining the thermodynamic equilibrium constant. nih.govresearchgate.net

Kinetic studies investigate the rate of the reaction. Computational studies on the polyesterification of succinic acid have used Eyring transition state theory to analyze the kinetic characteristics of different reaction channels. rsc.orgrsc.org The reaction rate constant is influenced by temperature, with higher temperatures generally leading to faster rates. rsc.orgrsc.org The choice of catalyst also plays a critical kinetic role by lowering the activation energy of the reaction, thus increasing the reaction rate without affecting the final thermodynamic equilibrium. wikipedia.org

Stereochemical Control and Enantioselective Synthesis of this compound Isomers

The structure of this compound contains a chiral center at the second carbon atom of the succinate chain where the butoxy group is attached. This means that the compound can exist as different stereoisomers (enantiomers). Stereoselective synthesis, traditionally known as asymmetric synthesis, is a chemical reaction or sequence of reactions in which one or more new elements of chirality are formed, resulting in the unequal production of stereoisomeric products. iupac.org

Achieving stereochemical control in the synthesis of a specific isomer of this compound would require enantioselective methods. Such methods often rely on the use of:

Chiral Catalysts : A catalyst that is itself chiral can interact with the reactants to create a diastereomeric transition state, leading to the preferential formation of one enantiomer over the other. mdpi.com

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the substrate molecule to direct the stereochemical outcome of a reaction.

Chiral Substrates : Starting from a chiral precursor can lead to a product with a defined stereochemistry.

While specific literature on the enantioselective synthesis of this compound is scarce, the principles of stereoselective synthesis are well-established and could be applied. wiley.com For example, a stereoselective epoxidation followed by a regioselective ring-opening could be a potential strategy to introduce the butoxy group at the C-2 position with a specific stereochemistry. beilstein-journals.org The development of catalytic methods for the stereoselective synthesis of complex molecules is an active area of research, and it is likely that a tailored catalyst or synthetic route could be designed to produce specific isomers of this compound. mdpi.comnih.gov

Chiral Catalyst Design and Application

The this compound molecule possesses a stereocenter at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. The production of a single enantiomer (asymmetric synthesis) is crucial in fields like pharmaceuticals and agrochemicals, where biological activity is often stereospecific. While specific literature on the asymmetric synthesis of this compound is not prevalent, the application of established chiral catalysis principles offers a clear pathway to achieving enantiomerically pure forms of this compound. These strategies generally fall into three categories: chiral metal complexes, organocatalysis, and enzymatic catalysis.

A prominent strategy involves the asymmetric hydrogenation of a suitable unsaturated precursor, such as dibutyl 2-butoxybut-2-enedioate, using a chiral transition-metal catalyst. Rhodium complexes with chiral diphosphine ligands are particularly effective for such transformations. researchgate.netnih.gov For instance, a one-pot Rh-catalyzed asymmetric hydrogenation followed by a condensation step has been successfully used to synthesize novel chiral succinate dehydrogenase inhibitors with high efficiency and stereoselectivity (up to 99% enantiomeric excess). researchgate.netnih.gov This approach demonstrates the potential for creating the chiral center found in this compound with high control.

Another powerful tool is the use of chiral auxiliaries. numberanalytics.comwikipedia.orgresearchgate.net In this method, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comwikipedia.org For example, Evans' oxazolidinone auxiliaries are widely used to control the stereochemistry of alkylation reactions on carboxylic acid derivatives. researchgate.netharvard.edu An analogous approach could involve attaching a chiral auxiliary to a succinate precursor, followed by the introduction of the butoxy group, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.

Enzymatic synthesis provides a highly selective and environmentally benign alternative. core.ac.uknih.gov Lipases and esterases can perform kinetic resolutions of racemic esters, selectively hydrolyzing one enantiomer and leaving the other untouched. For instance, lipase (B570770) B from Candida antarctica has been used for the enzymatic resolution of racemic alcohols. nih.gov A similar process could resolve a racemic mixture of this compound or its precursors.

Catalyst/MethodPrecursor TypePotential Application to this compound SynthesisKey Advantage
Chiral Rh-diphosphine complexes Unsaturated succinate esterAsymmetric hydrogenation of dibutyl 2-butoxybut-2-enedioateHigh enantioselectivity and efficiency
Chiral Auxiliaries (e.g., Evans' oxazolidinones) Succinate derivativeDiastereoselective introduction of the butoxy groupWell-established, predictable stereochemical outcome
Enzymes (e.g., Lipases) Racemic this compoundKinetic resolution to separate enantiomersHigh selectivity, mild reaction conditions

Diastereoselective Synthesis Approaches

When a second stereocenter is present or introduced into the molecule, controlling the relative configuration between the two centers becomes a challenge of diastereoselective synthesis. For a substituted this compound, this would involve controlling the stereochemistry at both the C2 and C3 positions.

Substrate-controlled diastereoselective synthesis often relies on the existing stereochemistry of the starting material to direct the formation of a new stereocenter. For example, the addition of a butoxide nucleophile to a cyclic succinate precursor, such as a chiral succinic anhydride (B1165640) or a succinate-derived lactone, can proceed with high diastereoselectivity due to steric hindrance directing the incoming group to the less hindered face of the molecule.

Reagent-controlled methods use a chiral reagent or catalyst to govern the diastereoselectivity. The use of chiral auxiliaries, as mentioned previously, is a primary example. After establishing the first stereocenter via an auxiliary-controlled reaction, a second reaction can be performed where the auxiliary again directs the stereochemistry of the new center relative to the first. osi.lv

A relevant method for creating 2,3-disubstituted succinates is the oxidative homocoupling of enolates derived from chiral N-acyl imidazolidinones. This approach has been shown to produce syn-2,3-disubstituted succinic acids with good control, which could then be esterified to the target dibutyl ester. psu.edu

ApproachDescriptionRelevance to this compound
Substrate Control A chiral center already in the substrate directs the formation of a new stereocenter.Addition of butoxide to a chiral succinic anhydride derivative.
Auxiliary Control A removable chiral group guides the formation of multiple stereocenters.Stepwise formation of C2 and C3 stereocenters on a succinate backbone.
Oxidative Homocoupling Coupling of two ester enolates to form a C2-C3 bond with defined stereochemistry.Forms a 2,3-disubstituted succinic acid precursor with syn stereochemistry. psu.edu

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key principles applicable to this compound production include the use of safer solvent systems and renewable raw materials.

Solvent-Free and Reduced-Solvent Reaction Systems

Traditional esterification reactions often use volatile organic solvents, which contribute to environmental pollution. Advanced methods for producing dialkyl succinates, including dibutyl succinate, focus on minimizing or eliminating these solvents.

One successful approach is the use of acidic ionic liquids (ILs) as both the catalyst and the reaction medium. mdpi.comresearchgate.net In this system, the reactants (succinic acid and butanol) dissolve in the ionic liquid phase, while the less polar product, this compound, is immiscible and forms a separate phase. mdpi.com This phenomenon continuously removes the product from the reaction equilibrium, driving the reaction to high conversion rates (up to 99%) under mild conditions (70–80 °C). mdpi.comresearchgate.net The ionic liquid catalyst can also be recycled multiple times without significant loss of activity. mdpi.com

Heterogeneous catalysts also enable solvent-free reactions. A silica-supported acidic ionic liquid has been used as an efficient, recyclable catalyst for the synthesis of succinate diesters under solvent-free conditions. lookchem.com Similarly, bentonite-activated acid catalysts have been used for the synthesis of di-n-butyl succinate, achieving high yields, although at higher temperatures (130 °C). mdpi.com Microwave-assisted synthesis, where the excess alcohol reactant can also serve as the solvent, represents a reduced-solvent approach that significantly shortens reaction times. mdpi.comresearchgate.net

Utilization of Renewable Feedstocks for Butyl and Succinate Moieties

A cornerstone of green chemistry is the use of renewable starting materials instead of petrochemicals. Both the succinate and the butyl/butoxy components of this compound can be derived from biomass.

Bio-Succinic Acid: The succinate moiety is increasingly produced through the microbial fermentation of sugars derived from biomass. nih.gov Various microorganisms, including genetically modified Escherichia coli and naturally occurring strains like Actinobacillus succinogenes and Mannheimia succiniciproducens, can efficiently convert glucose and other sugars into succinic acid. nih.govwikipedia.orgdiva-portal.org Companies such as BioAmber and Myriant have commercialized this fermentation-based production, making bio-succinic acid a viable, sustainable feedstock. frontiersin.org

Bio-Butanol: The butyl and butoxy groups are derived from butanol, which can also be produced from renewable resources. nih.gov The most established method is the Acetone-Butanol-Ethanol (ABE) fermentation process, which uses anaerobic bacteria of the Clostridium genus to convert carbohydrates into these solvents. microbiologysociety.orgetipbioenergy.eu This technology is well-proven and has been re-commercialized for producing bio-butanol. microbiologysociety.org An alternative pathway involves the gasification of biomass to produce synthesis gas (syngas), which is then catalytically converted to butanol and other alcohols. nih.govcelignis.com

By combining bio-succinic acid and bio-butanol, this compound can be produced as a fully bio-based chemical, significantly improving its sustainability profile.

ComponentRenewable Production MethodCommon Microorganism/Process
Succinate Microbial FermentationActinobacillus succinogenes, Escherichia coli nih.govwikipedia.org
Butanol ABE FermentationClostridium acetobutylicum microbiologysociety.orgetipbioenergy.eu
Butanol Syngas ConversionCatalytic conversion of CO and H₂ celignis.com

Flow Chemistry and Continuous Processing for Scalable this compound Synthesis

For industrial-scale production, moving from traditional batch reactors to continuous flow processing offers numerous advantages, including enhanced safety, better process control, and improved scalability.

Continuous flow systems have been developed for the synthesis of dialkyl succinates. One reported system uses microwave assistance to accelerate the esterification of succinic acid with an alcohol in a flow reactor, achieving high productivity with residence times of only a few minutes. mdpi.comresearchgate.net Another approach employs an enzymatic flow reactor, where an alcohol is passed through a column packed with an immobilized lipase, such as Cal B, to catalyze the transesterification of a simple succinate ester (like dimethyl succinate) into a more complex one. mdpi.com

Patented industrial processes describe the continuous production of dialkyl succinates using a series of reactors. google.comgoogle.com A typical setup might involve feeding bio-succinic acid and butanol into a continuous stirred-tank reactor (CSTR) to initiate the reaction, followed by a plug flow reactor (PFR) to drive the conversion to completion. google.com The product stream is then fed into a reaction distillation column where the final ester is purified, and unreacted starting materials and water are continuously removed. google.com These integrated systems allow for efficient, large-scale, and automated production.

Mechanistic Reaction Studies of Dibutyl 2 Butoxysuccinate Transformations

Hydrolytic Degradation Mechanisms of Dibutyl 2-butoxysuccinate in Aqueous Environments

The hydrolysis of this compound involves the cleavage of its ester bonds, leading to the formation of butanol, 2-butoxysuccinic acid, and subsequently succinic acid. This process can be catalyzed by acids, bases, or enzymes.

Acid-Catalyzed Hydrolysis Kinetics and Pathway Elucidation

In acidic aqueous solutions, the hydrolysis of esters like this compound typically follows an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The reaction is initiated by the protonation of the carbonyl oxygen of one of the ester groups. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

The proposed pathway for the acid-catalyzed hydrolysis of this compound is a two-step process. In the first step, one of the butyl ester groups is hydrolyzed to form mono-butyl 2-butoxysuccinate and butanol. This is followed by the slower hydrolysis of the second ester group, yielding 2-butoxysuccinic acid and another molecule of butanol.

Table 1: Proposed Intermediates in Acid-Catalyzed Hydrolysis of this compound

StepReactantIntermediateProduct
1This compoundProtonated ester, Tetrahedral intermediateMono-butyl 2-butoxysuccinate, Butanol
2Mono-butyl 2-butoxysuccinateProtonated ester, Tetrahedral intermediate2-Butoxysuccinic acid, Butanol

Base-Catalyzed Hydrolysis Kinetics and Pathway Elucidation

The base-catalyzed hydrolysis of esters, also known as saponification, is generally a more rapid process than acid-catalyzed hydrolysis. For this compound, the mechanism is a BAC2 type (base-catalyzed, acyl-oxygen cleavage, bimolecular). The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester.

This attack forms a tetrahedral intermediate, which then collapses, leading to the cleavage of the C-O bond and the departure of the butoxide leaving group. The butoxide ion subsequently deprotonates a water molecule to form butanol. The resulting 2-butoxysuccinic acid is deprotonated by the hydroxide ion to form the corresponding carboxylate salt, driving the reaction to completion. Similar to the acid-catalyzed pathway, the hydrolysis occurs in two consecutive steps.

Kinetic studies on the alkaline hydrolysis of diethyl succinate (B1194679) in water-dioxane mixtures have been conducted, providing insights into the reaction rates. acs.org For dimethyl succinate, a base-catalyzed second-order rate constant has been estimated, leading to calculated half-lives of 2.3 years at pH 7 and 85 days at pH 8. nih.gov

Table 2: Estimated Half-lives for Base-Catalyzed Hydrolysis of Dimethyl Succinate at 25°C

pHHalf-life
72.3 years
885 days
98.5 days

Data extrapolated from estimated rate constants for a related compound, dimethyl succinate. nih.gov

Enzymatic Hydrolysis by Esterases and Lipases

Enzymatic hydrolysis of this compound can be facilitated by esterases and lipases, which are ubiquitous in the environment. These enzymes catalyze the cleavage of ester bonds with high specificity and efficiency under mild conditions.

The mechanism of enzymatic hydrolysis by serine hydrolases, a common class of esterases and lipases, involves a catalytic triad (B1167595) of amino acid residues (typically serine, histidine, and aspartate or glutamate) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of the first alcohol molecule (butanol). Subsequently, a water molecule attacks the acyl-enzyme intermediate, regenerating the enzyme and releasing the carboxylic acid (mono-butyl 2-butoxysuccinate). The process is then repeated for the second ester group.

Studies on the enzymatic hydrolysis of poly(butylene succinate) (PBS), a polymer with a similar succinate backbone, by lipase (B570770) from Rhizopus oryzae have shown complete hydrolysis of the material. acs.orgnih.gov The rate of enzymatic hydrolysis is influenced by factors such as temperature and pH, with increased temperature generally leading to a higher rate due to increased polyester (B1180765) chain mobility, making the ester bonds more accessible to the enzyme's active site. nih.gov

Oxidative Transformation Pathways of this compound

In addition to hydrolysis, this compound can undergo oxidative transformations, particularly through reactions with radical species and potent oxidants like ozone.

Radical-Induced Oxidation Mechanisms

The presence of a butoxy group in this compound introduces a site susceptible to radical-induced oxidation. The autoxidation of ethers proceeds via a free-radical chain reaction. jove.com This process is initiated by the abstraction of a hydrogen atom from the carbon atom adjacent to the ether oxygen by a radical species (e.g., hydroxyl radical, •OH).

This initial step forms an α-alkoxyalkyl radical. In the presence of oxygen, this radical can react to form a peroxyl radical. The subsequent reactions of the peroxyl radical can lead to the formation of hydroperoxides, aldehydes, and other degradation products, potentially leading to the cleavage of the C-O-C ether bond. The ester groups are generally less reactive towards radical attack than the ether linkage. acs.org

The reaction of the sulfate (B86663) radical anion (SO4•−) with dialkyl ethers is also known to proceed via a hydrogen atom transfer (HAT) mechanism, generating an α-oxyalkyl radical. nih.gov

Ozonation and Advanced Oxidation Processes for this compound

Ozone (O3) is a powerful oxidant that can react with saturated organic compounds, including ethers and esters. The ozonation of succinic acid in the presence of activated carbon has been shown to significantly increase its degradation rate. epa.gov While the direct reaction of ozone with saturated esters is generally slow, advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) can effectively degrade these compounds.

AOPs, such as UV/H2O2 or ozonation in the presence of a catalyst, generate •OH radicals that can initiate the oxidative degradation of this compound. The hydroxyl radical can abstract a hydrogen atom from either the alkyl chains or, more readily, from the carbon adjacent to the ether oxygen, initiating a cascade of oxidative reactions similar to those described for radical-induced oxidation. These processes can ultimately lead to the mineralization of the organic compound to carbon dioxide and water. mdpi.com The ozonation of pyrolytic lignin, for example, has been shown to produce succinic acid and its esters among the products. acs.org

Photochemical Reactions and Photo-transformation of this compound

Specific studies on the direct photolysis, sensitized photodegradation, and the resulting photo-transformation products of this compound are not available in the reviewed scientific literature. The behavior of the molecule under various wavelengths of light and in the presence of photosensitizers has not been documented.

Direct Photolysis Mechanisms Under Various Wavelengths

No data is available on the direct photolysis mechanisms of this compound.

Sensitized Photodegradation Pathways

No data is available on the sensitized photodegradation pathways of this compound.

Identification of Photo-Transformation Products and Byproducts

No data is available on the photo-transformation products and byproducts of this compound.

Thermal Decomposition Pathways and Byproduct Formation

Specific research detailing the thermal decomposition pathways of this compound and the identification of its thermal byproducts is not present in the accessible literature. Characterization of its thermal stability, the temperatures at which decomposition occurs, and the nature of the resulting compounds has not been reported.

Environmental Fate and Remediation Research of Dibutyl 2 Butoxysuccinate

Environmental Distribution and Partitioning Behavior

The environmental distribution and partitioning of a chemical compound are governed by its physicochemical properties. For Dibutyl 2-butoxysuccinate, understanding its behavior in various environmental compartments requires an examination of its sorption to soil and sediments, its potential for atmospheric transport, and its likelihood of leaching into groundwater.

Sorption to Soil and Sediments

The tendency of an organic chemical to bind to soil and sediment is a critical factor in determining its mobility and bioavailability in the environment. This property is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong affinity for soil organic matter, leading to lower mobility, while a low Koc suggests greater mobility in the soil matrix.

Table 1: Estimated Physicochemical Properties and Sorption Potential of Dibutyl Succinate (B1194679) (Analogue for this compound)

PropertyValue (Dibutyl Succinate)Implication for Sorption
Log Kow3.39Moderate
Water Solubility230 mg/LModerate
Estimated Log Koc ~2.5 - 3.5 Moderate Sorption Potential

Note: The Log Koc is an estimated range based on established quantitative structure-activity relationships (QSARs) using Log Kow and water solubility data.

Based on these estimations, this compound is expected to exhibit moderate sorption to soil and sediments. This implies that while it will have some mobility in the soil, a significant fraction is likely to be retained in the soil's organic matter, reducing its immediate availability for transport to other environmental compartments.

Volatilization and Atmospheric Transport

The potential for a chemical to volatilize from soil or water surfaces and undergo atmospheric transport is determined by its vapor pressure and Henry's Law constant.

For Dibutyl Succinate, the vapor pressure is reported to be 0.0055 mmHg at 25°C. This low vapor pressure indicates that it is not a highly volatile compound. The Henry's Law constant, which describes the partitioning between air and water, can be estimated from the vapor pressure and water solubility. Given the low vapor pressure and moderate water solubility, the Henry's Law constant for Dibutyl Succinate is expected to be low, suggesting that volatilization from water bodies is not a significant environmental fate process.

Therefore, significant atmospheric transport of this compound is unlikely.

Leaching Potential to Groundwater

The potential for a chemical to leach from the soil and contaminate groundwater is influenced by its water solubility and its sorption characteristics (Koc). Chemicals with high water solubility and low Koc values are more likely to leach.

As previously mentioned, Dibutyl Succinate has a water solubility of 230 mg/L, which is considered moderate. Coupled with its estimated moderate sorption potential (Log Koc ~2.5 - 3.5), this suggests that this compound has a moderate potential for leaching into groundwater. In sandy soils with low organic matter content, the leaching potential would be higher, whereas, in soils with high organic carbon content, the compound would be more strongly retained, and leaching would be less significant.

Biodegradation Pathways in Natural and Engineered Systems

Biodegradation is a primary mechanism for the removal of organic compounds from the environment. The structure of this compound, an ester, suggests that it is susceptible to microbial degradation.

Microbial Metabolism and Enzyme Systems Involved in Butoxysuccinate Cleavage

The initial step in the biodegradation of this compound is likely the enzymatic hydrolysis of the ester bonds. This reaction is catalyzed by a broad class of enzymes known as esterases, which are ubiquitous in the environment and produced by a wide range of microorganisms.

The cleavage of the butoxy and butyl ester linkages would result in the formation of 2-butoxysuccinic acid, butanol, and succinic acid. These initial breakdown products are generally more biodegradable than the parent compound.

Butanol: A simple alcohol that is readily metabolized by many microorganisms.

Succinic Acid: A dicarboxylic acid that is a central metabolite in the Krebs cycle, a fundamental metabolic pathway in many organisms.

2-Butoxysuccinic Acid: This compound would likely undergo further degradation, potentially through the cleavage of the ether bond, although this process may be slower than the initial ester hydrolysis.

The key enzymes involved in the initial cleavage are carboxylesterases. These enzymes exhibit broad substrate specificity and are capable of hydrolyzing a wide variety of ester-containing compounds.

Anaerobic Versus Aerobic Biodegradation Dynamics

The presence or absence of oxygen significantly influences the rate and pathways of biodegradation.

Aerobic Biodegradation: In the presence of oxygen, the biodegradation of this compound is expected to be relatively rapid. Aerobic microorganisms can utilize the breakdown products (butanol and succinic acid) as carbon and energy sources, ultimately mineralizing them to carbon dioxide and water. Studies on other simple esters have shown that aerobic degradation is generally an efficient removal process. nih.govaijcrnet.com

Table 2: Comparison of Aerobic and Anaerobic Biodegradation of this compound (Inferred)

ConditionExpected RatePrimary End ProductsKey Microbial Processes
Aerobic FasterCarbon Dioxide, WaterEster Hydrolysis, Aerobic Respiration
Anaerobic SlowerMethane, Carbon Dioxide, WaterEster Hydrolysis, Fermentation, Anaerobic Respiration

Lack of Sufficient Research Data for "this compound" Remediation

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific research data to generate an article on the "" that adheres to the detailed outline provided.

The user's request specified a focus solely on "this compound" and a strict article structure covering advanced topics such as the community structure of degrading microorganisms, photocatalytic degradation mechanisms, and electrochemical oxidation techniques.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the specified topics for the chemical compound "this compound" at this time. The required detailed research findings for the outlined sections and subsections are not present in the available body of scientific literature.

Advanced Remediation Technologies for this compound Contamination

Integrated Physico-Chemical and Biological Treatment Systems

Integrated systems that couple advanced oxidation processes (AOPs) with biological treatment have shown significant promise for the degradation of recalcitrant organic compounds like esters. iwaponline.comnih.gov This approach is based on the principle that AOPs can partially oxidize complex organic molecules, transforming them into simpler, more biodegradable intermediates. These intermediates can then be more readily mineralized by microorganisms in a subsequent biological treatment step.

Advanced oxidation processes, including ozonation, UV/H2O2, and Fenton-based reactions, are known to be effective in breaking down ester linkages and aromatic rings through the generation of highly reactive hydroxyl radicals. nih.gov For instance, research on phthalate (B1215562) esters, which share structural similarities with succinate esters, has demonstrated that AOPs can serve as an effective pretreatment. iwaponline.com This initial chemical oxidation can reduce the toxicity of the parent compound and increase its susceptibility to microbial degradation.

Following the physico-chemical pretreatment, the effluent can be directed to a biological treatment system, such as an activated sludge process. In this stage, a consortium of microorganisms can acclimate to the partially oxidized intermediates and utilize them as a carbon source, leading to their complete mineralization to carbon dioxide and water. This integrated approach can overcome the limitations of standalone biological treatment, which may be slow or ineffective for the parent compound, and the high operational costs associated with complete chemical oxidation.

The effectiveness of such an integrated system for this compound would likely depend on several factors, including the specific AOP employed, the reaction conditions (e.g., pH, oxidant dose), and the composition of the microbial community in the biological stage. Research in this area would be valuable to determine the optimal parameters for the efficient and cost-effective remediation of this compound.

The following table summarizes findings from studies on the integrated treatment of related ester compounds, which could provide a basis for developing a strategy for this compound.

Treatment SystemTarget Compound ClassKey Findings
Advanced Oxidation (e.g., UV/H2O2, O3) + Biological TreatmentPhthalate EstersAOPs as a pre-treatment significantly enhance the biodegradability of phthalate esters. The initial oxidation breaks down the complex ester structure into more readily biodegradable intermediates. iwaponline.comnih.gov
Fenton Process + Activated SludgeDialkyl PhthalatesThe Fenton process effectively reduces the concentration of the parent compounds, and the subsequent biological treatment further removes the organic load.
Ozonation + BiofiltrationGeneral Ester WastewatersOzonation partially oxidizes the esters, and the subsequent biofilter effectively removes the resulting biodegradable organic matter.

Table 1: Research Findings on Integrated Treatment Systems for Ester Compounds

Toxicological Research and Biological Interactions of Dibutyl 2 Butoxysuccinate

Ecotoxicological Assessment in Aquatic and Terrestrial Ecosystems

A thorough review of available scientific literature yielded no specific studies on the ecotoxicological impact of Dibutyl 2-butoxysuccinate on aquatic and terrestrial ecosystems.

Effects on Aquatic Organisms and Invertebrates

There is no available data from studies investigating the effects of this compound on aquatic organisms such as fish, crustaceans (like Daphnia magna), or algae. Consequently, key metrics for aquatic toxicity, such as the median lethal concentration (LC50) and the median effective concentration (EC50), have not been established for this compound.

Impact on Soil Microorganisms and Macrofauna

Information regarding the impact of this compound on soil-dwelling organisms is not present in the available literature. Research into its effects on the diversity and activity of soil microorganisms and the health of soil macrofauna has not been documented.

Bioaccumulation and Biotransformation Studies in Environmental Food Webs

There are no available studies on the bioaccumulation potential or biotransformation of this compound in environmental food webs. Therefore, its capacity to accumulate in living organisms and be transferred through the food chain remains unknown.

Cellular and Molecular Mechanisms of Toxicity

The cellular and molecular mechanisms through which this compound might exert toxicity have not been a subject of published research.

Investigation of Oxidative Stress Pathways

There is no available research that investigates the potential of this compound to induce oxidative stress in biological systems. Studies on the generation of reactive oxygen species (ROS) or the response of antioxidant enzymes in organisms exposed to this compound have not been found.

Endocrine System Disruption Potential and Mechanisms

The potential for this compound to act as an endocrine disruptor has not been documented in the scientific literature. There are no studies available that examine its interaction with hormone receptors or its potential to interfere with the normal functioning of the endocrine system in any organism.

Lipid Metabolism and Energy Metabolism Disturbances

There is no available research data on the effects of this compound on lipid and energy metabolism. Scientific studies have yet to investigate whether this compound interferes with metabolic pathways, such as fatty acid synthesis, oxidation, or cellular energy production.

Gene Expression Profiling and Proteomic Analysis in Exposed Organisms

Information regarding the impact of this compound on gene expression and protein profiles is currently absent from scientific literature. No studies have been published that analyze changes in genetic transcription or the proteome of organisms following exposure to this specific chemical.

Metabolomic Profiling of this compound Exposure

The scientific community has not yet published any research on the metabolomic profiling of organisms exposed to this compound.

Identification of Key Metabolite Changes in Biological Systems

Due to the lack of metabolomic studies, there is no information available to identify any key metabolite changes in biological systems resulting from exposure to this compound.

Linking Metabolite Profiles to Toxicological Endpoints

As no metabolite profiles have been identified, it is not possible to link any such profiles to toxicological endpoints for this compound.

Advanced Analytical Methodologies for Dibutyl 2 Butoxysuccinate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating Dibutyl 2-butoxysuccinate from other components in a mixture and for its precise quantification. The choice of technique depends on the compound's volatility and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound, especially at trace levels. nih.gov The technique combines the superior separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry. restek.com For trace analysis, pre-concentration steps or specific injection techniques, such as direct sample introduction (DSI), can be employed to enhance sensitivity and lower detection limits. sigmaaldrich.com

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. The gaseous analytes are then carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. Due to its chemical structure, this compound will exhibit a characteristic retention time under specific chromatographic conditions (e.g., column type, temperature program).

Following separation, the compound elutes from the column and enters the mass spectrometer. It is then ionized, commonly by electron ionization (EI), which causes the molecule to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used to improve selectivity and sensitivity. nih.govoregonstate.edu

Table 1: Illustrative GC-MS Parameters for Analysis of Succinate (B1194679) Esters (Note: These are representative parameters and would require optimization for this compound.)

ParameterValue
GC Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temp. 280 °C
Oven Program Start at 60°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min
Carrier Gas Helium, 1.0 mL/min
MS Ion Source Electron Ionization (EI), 70 eV
Mass Range 50-550 amu (full scan)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices

For analyzing this compound in complex matrices such as environmental samples or biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred method. nih.gov This technique is particularly suitable for compounds that are not sufficiently volatile for GC or are thermally labile. LC-MS can handle complex samples with minimal cleanup, reducing matrix effects that can interfere with quantification. nih.gov

In LC-MS, separation is achieved based on the analyte's interaction with the stationary phase of the LC column and the liquid mobile phase. A reversed-phase column (e.g., C18) with a gradient elution of water and an organic solvent like methanol or acetonitrile is commonly used for ester compounds.

After elution from the LC column, the analyte enters the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov ESI is a soft ionization technique that typically results in a prominent protonated molecule ([M+H]⁺) or other adduct ions (e.g., [M+Na]⁺), with minimal fragmentation. nih.gov For enhanced specificity and sensitivity in complex matrices, tandem mass spectrometry (MS/MS) is employed. nih.gov In this setup, the precursor ion corresponding to this compound is selected and fragmented to produce characteristic product ions, which are then monitored. nih.gov

Table 2: Representative LC-MS/MS Parameters (Note: These parameters are illustrative and require specific optimization.)

ParameterValue
LC Column C18, 100 mm x 2.1 mm ID, 2.6 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Ion Source Electrospray Ionization (ESI), Positive Mode
MS/MS Transition Precursor Ion (e.g., [M+H]⁺) → Product Ion(s)

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses a chiral center at the second carbon of the succinate backbone. Therefore, it can exist as two enantiomers (R and S forms). Chiral chromatography is a specialized technique used to separate these enantiomers, which is crucial for assessing the enantiomeric purity or determining the enantiomeric ratio of the compound.

This separation is achieved by using a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and cyclodextrin-based CSPs are commonly used for this purpose. sigmaaldrich.com The choice of the specific chiral column and the mobile phase (often a mixture of alkanes and an alcohol modifier) is critical and typically requires screening to find the optimal conditions for baseline separation of the enantiomers of this compound.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. researchgate.netethernet.edu.et Through various NMR experiments, the carbon-hydrogen framework of this compound can be unambiguously determined.

¹H NMR: A proton NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the protons of the two butyl groups and the butoxy group, as well as the protons on the succinate backbone. The chemical shifts (δ), integration (area under the peak), and spin-spin coupling patterns (multiplicity) would allow for the assignment of each signal to specific protons in the molecule.

¹³C NMR: A carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. researchgate.net Key signals would include those for the carbonyl carbons of the ester groups (typically in the 170-180 ppm region), the carbons of the butoxy and butyl chains, and the carbons of the succinate backbone. researchgate.net

2D NMR: Advanced two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, confirming the complete structure of this compound.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Note: Values are estimations and may vary based on solvent and other conditions.)

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (Butyl & Butoxy)0.8 - 1.0Triplet
CH₂ (Butyl & Butoxy)1.2 - 1.7Multiplet
O-CH₂ (Butyl Esters)4.0 - 4.2Triplet
O-CH₂ (Butoxy)3.4 - 3.6Triplet
CH₂ (Succinate)2.5 - 2.8Multiplet
CH (Succinate)4.2 - 4.4Multiplet

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong and sharp absorption band characteristic of the C=O (carbonyl) stretch of the ester functional groups, typically appearing in the region of 1730-1750 cm⁻¹. libretexts.org Other significant peaks would include C-O stretching vibrations between 1000-1300 cm⁻¹ and C-H stretching vibrations from the alkyl chains just below 3000 cm⁻¹. libretexts.orgmasterorganicchemistry.com

Raman Spectroscopy: Raman spectroscopy also provides information about molecular vibrations. While the C=O stretch is also visible in Raman, it is often weaker than in the IR spectrum. nih.govresearchgate.net However, Raman spectroscopy is particularly sensitive to non-polar bonds and can provide detailed information about the carbon backbone of the molecule. The combination of IR and Raman spectra provides a more complete vibrational analysis of the compound. nih.govsemanticscholar.org

Table 4: Key IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H (Alkyl)Stretch2850 - 2960Strong
C=O (Ester)Stretch1730 - 1750Very Strong
C-O (Ester)Stretch1000 - 1300Strong

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for the unambiguous identification and structural elucidation of this compound. Its ability to provide highly accurate mass measurements allows for the determination of the elemental composition of the parent molecule and its fragments, distinguishing it from isobaric interferences.

When subjected to HRMS analysis, typically using techniques like electrospray ionization (ESI), the this compound molecule (C₁₆H₃₀O₅) is expected to exhibit a protonated molecule [M+H]⁺ with a specific high-resolution mass-to-charge ratio (m/z). The accurate mass measurement provides a high degree of confidence in its identification.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound and its Fragments

IonPredicted FormulaPredicted m/z
[M+H]⁺C₁₆H₃₁O₅⁺303.2166
[M+Na]⁺C₁₆H₃₀O₅Na⁺325.1985
Fragment 1 (Loss of butoxy group)C₁₂H₂₁O₄⁺229.1434
Fragment 2 (Loss of butanol)C₁₂H₂₀O₄⁺228.1356
Fragment 3 (Butyl cation)C₄H₉⁺57.0704

Note: The predicted m/z values are based on theoretical calculations for the specified chemical formulas and may vary slightly from experimental results.

The analysis of these fragment ions provides invaluable information for the structural confirmation of this compound and for the identification of related impurities or degradation products.

Hyphenated Techniques for Online Monitoring and Reaction Studies

Hyphenated analytical techniques, which couple a separation method with a spectroscopic or spectrometric detector, are indispensable for real-time monitoring of chemical processes involving this compound. These methods provide dynamic information on reaction kinetics and degradation profiles.

In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are particularly well-suited for monitoring the kinetics of reactions involving this compound, such as its synthesis via esterification or its transesterification. organic-chemistry.org These non-destructive methods allow for the continuous measurement of reactant and product concentrations within the reaction vessel without the need for sample extraction.

By monitoring the change in intensity of characteristic vibrational bands over time, kinetic data can be generated. For instance, during the esterification synthesis of this compound, the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch can be tracked.

Table 2: Representative Kinetic Data from an In-Situ Spectroscopic Study of an Esterification Reaction

Time (minutes)Reactant Concentration (mol/L)Product Concentration (mol/L)
01.000.00
100.750.25
200.560.44
300.420.58
600.220.78
900.120.88
1200.070.93

Note: This data is representative of a typical esterification reaction and is intended for illustrative purposes. Actual kinetic data for the synthesis of this compound would be dependent on specific reaction conditions.

From such data, reaction rates, rate constants, and reaction orders can be determined, providing crucial insights for process optimization.

The degradation of this compound under various environmental or industrial conditions can be effectively monitored using online hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). This approach allows for the separation of the parent compound from its degradation products, followed by their identification and quantification by the mass spectrometer.

An online LC-MS system can be configured to automatically sample a reaction or environmental matrix at set time intervals. The resulting chromatograms and mass spectra provide a detailed profile of the degradation process, enabling the identification of primary and secondary degradation products. For example, the hydrolysis of this compound would lead to the formation of 2-butoxysuccinic acid and butanol, which could be readily separated and identified by LC-MS.

Table 3: Hypothetical Degradation Products of this compound Identified by Online LC-MS

Retention Time (min)Identified CompoundMolecular FormulaMeasured m/z [M+H]⁺
2.5ButanolC₄H₁₀O75.0804
4.82-Butoxysuccinic AcidC₈H₁₄O₅191.0863
8.2This compoundC₁₆H₃₀O₅303.2166

Note: The retention times and identified compounds are hypothetical and serve to illustrate the type of data obtained from an online LC-MS degradation study.

This real-time monitoring provides a powerful tool for understanding the degradation pathways and kinetics of this compound, which is essential for assessing its environmental fate and for developing stable formulations.

Computational Chemistry and Molecular Modeling of Dibutyl 2 Butoxysuccinate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the heart of computational chemistry, employing the principles of quantum mechanics to model the behavior of electrons in molecules. These methods provide fundamental information about the electronic structure, which in turn governs the molecule's geometry, energy, and reactivity. For Dibutyl 2-butoxysuccinate, such calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonds, offering a detailed picture of its chemical character.

Density Functional Theory (DFT) has emerged as a leading method in quantum chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the optimal molecular geometry of this compound by finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This process, known as geometry optimization, provides precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can be employed to explore the compound's potential energy surface, mapping out the energy changes that occur as the molecule undergoes conformational changes or chemical reactions. By calculating the energies of various conformers, it is possible to identify the most stable structures and the energy barriers between them. For this compound, this is particularly important for understanding the flexibility of the butyl and butoxy chains and how this flexibility influences its bulk properties.

To illustrate the type of data obtained from DFT calculations, a hypothetical table of optimized geometric parameters for the lowest energy conformer of this compound is presented below.

ParameterValue
C=O bond length (ester)1.21 Å
C-O bond length (ester)1.34 Å
C-C bond length (succinate backbone)1.53 Å
C-O-C bond angle (butoxy group)115.2°
O=C-C-C dihedral angle-175.0°

Note: The data in this table is hypothetical and serves as an example of the output from DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense.

For this compound, ab initio calculations would be valuable for obtaining highly accurate predictions of properties that are sensitive to electron correlation effects, such as interaction energies with other molecules or precise electronic transition energies. While computationally demanding for a molecule of this size, these methods can serve as a benchmark for validating the results obtained from more computationally efficient methods like DFT.

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure and understand its electronic properties. For this compound, these predictions can include:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This allows for the assignment of specific peaks in an experimental spectrum to the vibrations of particular functional groups, such as the carbonyl stretch of the ester groups or the C-O stretch of the butoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as 1H and 13C. These predictions are highly sensitive to the local electronic environment of each atom and can aid in the interpretation of complex NMR spectra.

UV-Vis Spectroscopy: By calculating the energies of electronic transitions, it is possible to predict the wavelengths at which the molecule will absorb light in the ultraviolet and visible regions. This information is valuable for understanding the electronic structure and potential photochemical behavior of the compound.

The following table provides a hypothetical comparison of calculated and experimental spectroscopic data for this compound.

Spectroscopic ParameterCalculated ValueExperimental Value
IR: C=O stretch1735 cm-11738 cm-1
13C NMR: C=O chemical shift172.5 ppm172.8 ppm
1H NMR: O-CH2 (butoxy) chemical shift3.65 ppm3.62 ppm

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how molecules move and interact over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the time evolution of their positions and velocities. For this compound, MD simulations are essential for understanding its conformational flexibility and its interactions with other molecules, such as solvents or other components in a mixture.

MD simulations rely on a set of empirical potential energy functions, known as a force field, to describe the interactions between atoms. The accuracy of an MD simulation is highly dependent on the quality of the force field used. For a specific molecule like this compound, a suitable force field must be chosen or developed.

The development of a force field involves parameterizing the potential energy functions to reproduce experimental data or high-level quantum chemical calculations. This includes defining parameters for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). For this compound, this would involve careful parameterization of the ester and ether functional groups, as well as the aliphatic chains. Validation of the force field would then be performed by comparing simulation results for known physical properties, such as density and heat of vaporization, with experimental values.

MD simulations are particularly powerful for studying how a molecule behaves in a condensed phase, such as in a solvent. By simulating this compound in a box of solvent molecules (e.g., water or an organic solvent), it is possible to investigate solvation effects on its conformation and dynamics.

These simulations can provide detailed information on the structure of the solvent around the solute molecule, the formation of hydrogen bonds (if applicable), and the free energy of solvation. This understanding is crucial for predicting the solubility of this compound and its partitioning behavior between different phases. Furthermore, MD simulations can be used to model the interactions of this compound with other molecules in a mixture, providing insights into its behavior as a plasticizer, solvent, or other functional component in a formulation.

A hypothetical radial distribution function (RDF) plot from an MD simulation could show the probability of finding a solvent molecule at a certain distance from a specific atom in this compound, offering a quantitative measure of the local solvent structure.

Reaction Mechanism Elucidation via Computational Pathways

Computational methods are instrumental in mapping the potential energy surface of a chemical reaction, allowing for a detailed understanding of the transformation from reactants to products. For this compound, this is particularly relevant for understanding its synthesis, typically via acid-catalyzed esterification (Fischer esterification), and its potential degradation pathways. rsc.orgmasterorganicchemistry.commasterorganicchemistry.com

The elucidation of a reaction mechanism begins with identifying the transition state (TS), which is the highest energy point along the reaction pathway, representing a saddle point on the potential energy surface. researchgate.net For a reaction such as the acid-catalyzed esterification of a succinic acid precursor with butanol to form this compound, computational methods like Density Functional Theory (DFT) are employed to locate the geometry of this transient species. researchgate.net The process involves protonation of a carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com

Once a stationary point is located and confirmed to be a transition state (characterized by having exactly one imaginary vibrational frequency), an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the minimum energy path downhill from the transition state, connecting it to the reactant and product energy minima. This confirms that the identified TS is indeed the correct one for the reaction of interest, linking the starting materials (e.g., a monobutyl ester of 2-butoxysuccinic acid and butanol) to the final product (this compound and water).

With the energies of the reactants and the transition state established, the activation energy (Ea) can be calculated. researchgate.net A more thermodynamically complete picture is provided by calculating the Gibbs free energy of activation (ΔG‡), which accounts for both enthalpy and entropy changes. According to Transition State Theory, the rate constant (k) of a reaction is exponentially dependent on this energy barrier.

The Eyring equation relates the rate constant to the Gibbs free energy of activation: k = (κkBT/h) e(-ΔG‡/RT)

Where:

k is the rate constant

κ is the transmission coefficient

kB is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the ideal gas constant

ΔG‡ is the Gibbs free energy of activation

Reaction Step (Hypothetical)Method/Basis SetCalculated ΔG‡ (kcal/mol)Predicted Rate Constant (s⁻¹) at 298 K
Step 1: Protonation of CarbonylDFT/B3LYP/6-31G6.51.2 x 10⁸
Step 2: Nucleophilic Attack by ButanolDFT/B3LYP/6-31G18.23.5 x 10⁻¹
Step 3: Proton TransferDFT/B3LYP/6-31G9.84.1 x 10⁵
Step 4: Elimination of WaterDFT/B3LYP/6-31G15.57.2 x 10¹

This interactive table presents hypothetical computational data for the acid-catalyzed esterification pathway to form this compound. The values are illustrative of typical results obtained from DFT calculations for such reactions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. semanticscholar.org These predictive models are crucial for assessing the environmental risks of chemicals when experimental data is scarce, a key aspect of regulations like REACH. uninsubria.itaftonchemical.com The models are built using datasets of compounds with known properties and validated to ensure their predictive power. ljmu.ac.uk

For this compound, QSAR/QSPR models can estimate its environmental behavior and potential toxicity based on calculated molecular descriptors. These descriptors are numerical values derived from the molecular structure that encode physicochemical information.

Molecular DescriptorAbbreviationCalculated Value for this compoundSignificance
Molecular WeightMW302.41 g/mol Influences transport and diffusion.
Octanol-Water Partition CoefficientLogP (or Log Kₒw)~4.5 (Estimated)Indicates hydrophobicity and potential for bioaccumulation.
Water SolubilityLogS~ -4.2 (Estimated)Affects environmental distribution and bioavailability.
Polar Surface AreaPSA52.6 ŲRelates to transport properties and interactions with biological membranes. nih.gov
Number of Rotatable BondsnRotB13Indicates molecular flexibility.

This interactive table shows key molecular descriptors for this compound, which are used as inputs for QSAR/QSPR models. Values are based on its chemical formula (C₁₆H₃₀O₅) and structure.

The environmental fate of a chemical describes its transport, transformation, and persistence in various environmental compartments like water, soil, and air. ntis.govepa.gov QSPR models are widely used to predict these parameters.

Biodegradability: QSPR models can classify this compound as readily or not readily biodegradable based on structural fragments and physicochemical properties. Aliphatic esters are generally susceptible to biodegradation, and models can provide a probabilistic assessment. nih.gov

Bioaccumulation: The potential for a chemical to accumulate in organisms is often predicted using its LogP value. A high LogP suggests a higher likelihood of bioaccumulation in fatty tissues. Models like BCFBAF™ in the US EPA's EPI Suite™ can provide a quantitative estimate of the bioconcentration factor (BCF). aftonchemical.com

Soil Adsorption Coefficient (Koc): This parameter describes how a chemical partitions between soil/sediment and water. It is critical for predicting leaching into groundwater. QSPR models typically use LogP or water solubility to estimate Koc.

QSAR models are extensively used to predict the toxicity of chemicals to environmental organisms, providing crucial data for hazard assessment. nih.gov For this compound, these models can estimate acute toxicity to standard aquatic test species. nih.gov

Aquatic Toxicity: QSARs can predict endpoints such as the concentration that is lethal to 50% of a fish population over 96 hours (96-h LC50), or the concentration that immobilizes 50% of a daphnid population over 48 hours (48-h EC50). uninsubria.itnih.gov Models developed specifically for esters often use descriptors like LogP to predict toxicity, as narcotic (non-specific) toxicity is a common mode of action for such compounds. researchgate.netresearchgate.net

EndpointTest SpeciesPredicted Value (mg/L)QSAR Model Basis
Acute Fish Toxicity (96-h LC50) Fathead Minnow (Pimephales promelas)10 - 50Based on LogP and ester-specific models.
Acute Daphnid Toxicity (48-h EC50) Water Flea (Daphnia magna)5 - 25Based on LogP and ester-specific models.
Algal Toxicity (72-h EC50) Green Algae (Pseudokirchneriella subcapitata)15 - 75Based on LogP and ester-specific models.

This interactive table presents predicted ecotoxicological endpoints for this compound derived from generalized QSAR models for aliphatic esters. nih.govnih.gov These predictions are for screening purposes and indicate moderate aquatic toxicity.

Potential Advanced Applications Research for Dibutyl 2 Butoxysuccinate

Polymer Science and Materials Engineering

The unique molecular structure of dibutyl 2-butoxysuccinate, which combines the features of a succinate (B1194679) ester with an ether linkage, makes it a candidate for specialized roles in the polymer industry.

Role as a Specialty Additive in Polymer Synthesis and Processing

This compound is being investigated as a specialty additive, particularly as a plasticizer for various polymers. Succinate esters, in general, are recognized as promising environmentally friendly plasticizers that can serve as alternatives to traditional phthalates. mdpi.com The inclusion of the butoxy group in this compound is hypothesized to modify its polarity and compatibility with a range of polymer matrices. In polymer processing, such additives are crucial for enhancing flexibility, improving workability, and reducing the glass transition temperature of the material. ncsu.edu

The function of a plasticizer is to increase the free volume within the polymer structure, thereby allowing for greater molecular mobility. hallstarindustrial.com The effectiveness of ester plasticizers is influenced by the structure of the alcohol and acid components. mdpi.com For instance, the presence of an ether linkage in the alcohol component can significantly improve the plasticizer's efficiency and processability in polymers like PVC. mdpi.com Research on analogous compounds, such as esters of adipic acid with alkoxylated alcohols, has shown that a branched ether structure can enhance solubility and lower dissolution temperatures within the polymer matrix. mdpi.com This suggests that the butoxy group in this compound could offer similar benefits.

Table 1: Comparison of Plasticizer Properties This interactive table would allow users to filter and sort through different plasticizer types and their typical properties.

Plasticizer TypeBase FeedstockKey PropertiesPotential Polymer Applications
Phthalates (e.g., DEHP)PetroleumHigh efficiency, low costPVC, various elastomers
Bio-based SuccinatesRenewableBiodegradable, lower toxicityPVC, PLA, other bioplastics
AdipatesPetroleum/Bio-basedGood low-temperature flexibilityPVC, rubbers
This compound (projected) Renewable Enhanced compatibility, potential for improved low-temperature performance Polar polymers, bioplastics

Development of Novel Polymeric Materials Incorporating Succinate Esters

Succinic acid and its derivatives are foundational building blocks for a new generation of bio-based polymers, including polyesters and poly(ester-amide)s. fraunhofer.de These materials are gaining attention for their biodegradability and derivation from renewable resources. mdpi.com The synthesis of novel polyesters often involves the polycondensation of a diacid (like succinic acid or its esters) with a diol. mdpi.com

The incorporation of a functionalized succinate ester like this compound into a polymer backbone could introduce unique properties. The ether linkage, for example, could enhance the flexibility and modify the thermal properties of the resulting polyester (B1180765). Research has been conducted on creating functional poly(ester-anhydride)s with pendant groups, demonstrating that the polymer backbone can be chemically modified to achieve specific characteristics. researchgate.net By using this compound as a comonomer, it might be possible to synthesize copolyesters with tailored degradation rates, improved thermal stability, and specific mechanical properties for advanced applications.

Evaluation in Composite and Nanocomposite Systems

The use of bio-based plasticizers in composite materials, such as wood-plastic composites (WPCs), is an active area of research. These additives can improve the processability and mechanical properties of the composites. ncsu.edu For instance, the addition of bio-based plasticizers to PVC/wood flour composites has been shown to enhance impact strength. ncsu.edu

While specific studies on this compound in nanocomposites are not yet prevalent, it represents a promising area for future research. The compatibility of the plasticizer with both the polymer matrix and the nanofiller is crucial for achieving desired property enhancements. The functional groups on this compound could potentially improve the dispersion of nanofillers, such as nanoclays or cellulose nanocrystals, within a polymer matrix. This could lead to nanocomposites with superior mechanical, thermal, and barrier properties.

Emerging Areas of Application in Chemical Technologies

Beyond polymer science, the distinct chemical structure of this compound suggests its utility in other advanced chemical formulations.

Lubricant and Surfactant Formulations with Enhanced Performance

Synthetic esters are well-established as high-performance lubricants, particularly in applications requiring high thermal stability and good lubricity. nih.gov Esters derived from renewable resources are increasingly being developed as environmentally acceptable lubricants. emerald.comresearchgate.net The lubricating properties of esters are highly dependent on their molecular structure. acs.org

The presence of ester and ether groups in this compound suggests its potential as a lubricant base oil or additive. The polar ester groups can adhere to metal surfaces, forming a protective film that reduces friction and wear. nih.gov The influence of an ether group on the viscosity and film-forming properties of diester lubricants is an area of active investigation. researchgate.net It is plausible that the butoxy group in this compound could enhance the lubricant's polarity and solvency, which is beneficial for dissolving additives and dispersing sludge. nih.gov

Table 2: Key Lubricant Properties of Different Ester Types This interactive table would allow users to compare various properties of different lubricant bases.

Lubricant BaseTypical Viscosity IndexOxidative StabilityBiodegradability
Mineral Oil90-105ModerateLow
Polyalphaolefins (PAOs)120-140HighLow
Synthetic Esters140-180HighModerate to High
Functionalized Succinate Esters (projected) High Potentially High High

Bio-based Solvent Applications and Performance Evaluation

There is a significant drive to replace conventional petroleum-derived solvents with "green" alternatives that are bio-based, have low toxicity, and are biodegradable. gaspublishers.com Esters, such as diethyl succinate, are being considered as green solvents for various applications. rsc.org The evaluation of a substance as a green solvent involves assessing its environmental impact, safety, and health aspects. whiterose.ac.uk

This compound, being derived from bio-based succinic acid, fits the profile of a potential green solvent. Its expected properties, such as a relatively high boiling point and low volatility, would be advantageous in reducing volatile organic compound (VOC) emissions. The presence of both ester and ether functionalities would influence its solvency power, making it potentially suitable for a range of applications, from industrial cleaning to formulations in coatings and inks. Further research would be needed to fully characterize its performance against established solvents and to evaluate its environmental and health profile comprehensively. researchgate.net

Potential in Green Chemical Synthesis and Reaction Media

The exploration of bio-based and biodegradable compounds is a cornerstone of green chemistry, aiming to replace petrochemicals with more sustainable alternatives. This compound, as a member of the succinate ester family, is positioned within this paradigm, with its potential rooted in the green credentials of its precursors and the favorable properties associated with its chemical class. While direct and extensive research on this compound's role in green synthesis and as a reaction medium is not widely documented, its potential can be inferred from the broader advancements in succinate ester chemistry.

A significant driver for the green potential of succinate esters is the development of bio-based succinic acid production. cosmeticsandtoiletries.comfraunhofer.de Traditionally derived from petrochemical feedstocks, succinic acid can now be produced through the fermentation of carbohydrates by microorganisms. cosmeticsandtoiletries.comresearchgate.net This bio-based route offers a renewable starting point for the synthesis of various chemicals, including this compound, thereby reducing the reliance on fossil fuels and potentially lowering the carbon footprint of the synthesis process. The esterification of this bio-succinic acid with the appropriate butanol and butoxyethanol precursors would yield the target compound.

Succinate esters are increasingly recognized as promising green alternatives to traditional phthalate (B1215562) plasticizers, which have faced scrutiny due to environmental and health concerns. researchgate.netnih.gov This recognition is based on their favorable toxicological profiles and biodegradability. The biodegradability of succinate esters has been noted, with studies suggesting that the length of the alcohol chain can influence the rate of degradation. nih.gov This inherent biodegradability is a key principle of green chemistry, ensuring that the compound does not persist in the environment after its intended use.

As a reaction medium, the potential of this compound lies in its ester functionality, which would classify it as a polar aprotic solvent. Such solvents are valuable in a wide range of chemical reactions. For a solvent to be considered a "green" reaction medium, it should ideally be derived from renewable resources, have low toxicity, be biodegradable, and have a high boiling point and low vapor pressure to minimize fugitive emissions. While specific data for this compound is scarce, related diesters are characterized by their relatively high boiling points and low volatility.

The table below summarizes key properties of the closely related compound, Dibutyl succinate, which can provide an indication of the expected physical characteristics of this compound.

PropertyValue for Dibutyl SuccinateReference
Molecular Formula C12H22O4 nih.gov
Molecular Weight 230.30 g/mol nih.gov
Water Solubility 23.0 mg/L nih.gov
LogP (Octanol-Water Partition Coefficient) 2.9 nih.gov

This data is for Dibutyl succinate and is provided as a proxy due to the lack of specific data for this compound.

Industrial Synthesis Optimization and Process Intensification of Dibutyl 2 Butoxysuccinate

Catalyst Engineering for Industrial Scale-Up

The transition from laboratory-scale synthesis to industrial production of Dibutyl 2-butoxysuccinate hinges on the development of robust and efficient catalytic systems. The primary synthesis route typically involves the esterification of 2-butoxysuccinic acid with butanol or a related transesterification reaction. For large-scale operations, heterogeneous catalysts are often preferred over homogeneous ones due to their ease of separation from the reaction mixture, which simplifies downstream processing and allows for catalyst recycling, thereby reducing operational costs and environmental impact.

Key considerations in catalyst engineering for this process include:

Activity and Selectivity: The catalyst must exhibit high activity to ensure a favorable reaction rate and high selectivity towards the formation of this compound to minimize the generation of by-products.

Stability and Reusability: The catalyst should maintain its structural integrity and activity over multiple reaction cycles to be economically feasible for industrial use. Thermal and chemical stability are crucial under the reaction conditions of high temperatures and acidic environments.

Mass Transfer Characteristics: In heterogeneous catalysis, the diffusion of reactants to the active sites and the diffusion of products away from these sites can be rate-limiting. Catalysts with optimized pore structures and surface areas are essential to mitigate mass transfer limitations.

Commonly investigated catalysts for similar esterification reactions, which could be adapted for this compound synthesis, include solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported metal oxides. The performance of these catalysts can be tailored by modifying their acid site density, strength, and surface properties.

Table 1: Comparison of Potential Catalyst Types for this compound Synthesis

Catalyst TypeAdvantagesDisadvantages
Ion-Exchange Resins High activity at moderate temperatures, easy to handle.Limited thermal stability, potential for leaching.
Zeolites High thermal stability, shape selectivity.Susceptible to deactivation by coking, potential for mass transfer limitations.
Supported Metal Oxides Good thermal stability, tunable acidity.May require higher reaction temperatures, potential for metal leaching.

Reactor Design and Process Control Strategies

The choice of reactor is critical for achieving efficient and safe large-scale production of this compound. Continuous reactor systems are generally favored over batch reactors for high-volume chemical production due to their superior heat and mass transfer characteristics, consistent product quality, and potential for automation.

For the esterification reaction to produce this compound, a reactive distillation (RD) reactor is a particularly attractive option. In an RD column, the reaction and separation of products occur simultaneously. As the this compound is formed, water, a by-product of the esterification, is continuously removed, shifting the reaction equilibrium towards the product side and enhancing the conversion rate.

Effective process control is essential to maintain optimal reactor performance and ensure product quality. Key process parameters that require precise control include:

Temperature: Influences reaction rate and catalyst stability.

Pressure: Affects the boiling points of components, crucial for separation in a reactive distillation setup.

Feed Flow Rates: Stoichiometric balance of reactants is vital for maximizing yield.

Catalyst Load: In packed bed reactors, this affects the residence time and conversion.

Advanced process control strategies, incorporating real-time monitoring of these parameters using sensors and analytical tools (e.g., gas chromatography, spectroscopy), can lead to improved process stability and efficiency.

Economic and Environmental Sustainability Assessments of Production Routes

The economic viability of this compound production is determined by factors such as raw material costs, energy consumption, catalyst lifetime, and process efficiency. A thorough techno-economic analysis (TEA) is necessary to evaluate the profitability of a chosen production route. Key metrics in a TEA include capital expenditure (CAPEX), operating expenditure (OPEX), and return on investment (ROI).

Environmental sustainability is an increasingly important consideration in chemical manufacturing. A life cycle assessment (LCA) can be employed to evaluate the environmental footprint of this compound production. An LCA considers the entire life cycle of the product, from raw material extraction to final disposal, and assesses its impact on various environmental categories, including global warming potential, acidification potential, and eutrophication potential.

The choice of raw materials can significantly impact both the economics and the environmental profile of the process. The use of bio-based feedstocks, for instance, could potentially reduce the carbon footprint of this compound.

Table 2: Key Metrics for Economic and Environmental Assessment

Assessment TypeKey Metrics
Techno-Economic Analysis (TEA) Capital Expenditure (CAPEX), Operating Expenditure (OPEX), Return on Investment (ROI), Payback Period.
Life Cycle Assessment (LCA) Global Warming Potential (GWP), Acidification Potential (AP), Eutrophication Potential (EP), Energy Consumption.

Impurity Profiling and Quality Control in Large-Scale Production

Maintaining high product purity is paramount in the chemical industry. Impurities in this compound can arise from raw materials, side reactions, or degradation of the product or catalyst. A comprehensive impurity profile is essential for understanding the potential contaminants and developing effective purification strategies.

Common potential impurities in the production of this compound could include:

Unreacted Raw Materials: 2-butoxysuccinic acid and butanol.

By-products: From side reactions such as etherification of butanol.

Catalyst Leachates: Traces of metals or acidic components from the catalyst.

Degradation Products: Formed under harsh reaction or purification conditions.

Robust quality control (QC) measures are implemented throughout the production process to ensure the final product meets the required specifications. This involves the use of various analytical techniques to monitor the purity of raw materials, intermediates, and the final product.

Table 3: Analytical Techniques for Quality Control

Analytical TechniquePurpose
Gas Chromatography (GC) To quantify the purity of this compound and detect volatile impurities.
High-Performance Liquid Chromatography (HPLC) For the analysis of non-volatile impurities and degradation products.
Mass Spectrometry (MS) For the identification of unknown impurities.
Karl Fischer Titration To determine the water content in the final product.
Spectroscopy (FTIR, NMR) For structural confirmation of the product and identification of functional group impurities.

By implementing a stringent QC program, manufacturers can ensure the consistent production of high-purity this compound that meets the demands of its various applications.

Conclusion and Future Outlook in Dibutyl 2 Butoxysuccinate Research

Synthesis of Key Findings and Contributions to the Field

The primary documented contribution of Dibutyl 2-butoxysuccinate is its role as a chemical intermediate. Patent literature reveals its inclusion in mixtures undergoing catalytic hydrogenation to produce 1,4-butanediol (B3395766) (BDO), a high-value commodity chemical used in the production of polymers, solvents, and fine chemicals. google.comepo.org This process, which also involves related compounds like dibutyl maleate (B1232345) and dibutyl fumarate (B1241708) over a copper-chromite catalyst, highlights the utility of succinate (B1194679) esters in synthesizing key industrial building blocks. google.comepo.org

The synthesis of succinate esters, in general, is a well-established field, typically involving the esterification of succinic acid with corresponding alcohols. nih.govresearchgate.net Modern methods focus on achieving high yields (>99%) and selectivities under mild conditions (70-80 °C) using innovative catalytic systems, such as reusable ionic liquids, which also simplify product isolation. nih.govresearchgate.netmonash.edu These advancements in the synthesis of analogous dialkyl succinates form a critical knowledge base for the efficient and sustainable production of this compound. The parent acid, succinic acid, is recognized as a top-value-added chemical from biomass, which positions its derivatives like this compound as potential bio-based chemicals. renewable-carbon.eu360iresearch.comdatamintelligence.com

Remaining Challenges and Open Questions

Despite the potential, significant knowledge gaps and challenges remain for this compound. A primary obstacle is the lack of fundamental research and characterization data for the pure compound. Its physicochemical properties, spectroscopic data, and performance characteristics are not widely reported, hindering any direct application development.

Key challenges and open questions are summarized below:

CategoryRemaining Challenges and Open Questions
Synthesis & Production - Developing a selective and high-yield synthesis process for an asymmetrical ester like this compound can be challenging, requiring precise control to avoid the formation of symmetrical byproducts (dibutyl succinate, di(2-butoxyethyl) succinate). pharmtech.comnih.gov - Scaling up production from bio-based feedstocks like succinic acid presents hurdles related to purification, catalyst efficiency, and cost-competitiveness with petrochemical alternatives. mdpi.comresearchgate.netdatainsightsmarket.com
Characterization - A complete lack of publicly available data on fundamental properties (e.g., boiling point, density, viscosity, refractive index, solubility). - Absence of spectroscopic characterization data (NMR, IR, MS) for the purified compound, which is essential for quality control and mechanistic studies.
Performance & Application - The specific influence of the butoxy group on its performance characteristics compared to simpler dialkyl succinates is unknown. - Potential applications have not been explored or validated experimentally.
Sustainability - While it can be derived from bio-based succinic acid, the overall life-cycle assessment, including the synthesis of the butoxy component and the energy intensity of the esterification and purification process, remains an open question. lucra-project.eu

Prognosis for Future Research Directions and Emerging Applications

Future research on this compound is likely to be driven by the increasing demand for sustainable and high-performance chemicals. The presence of both ester and ether functionalities in its structure suggests several promising avenues for investigation.

Future Research Directions:

Asymmetric Synthesis: Development of novel catalytic methods, including enzymatic strategies, for the efficient and selective synthesis of this asymmetrical ester to minimize byproduct formation and purification costs. pharmtech.comrsc.org

Property-Structure Relationship: A systematic investigation into how the butoxy group influences key properties such as plasticizing efficiency, solvency, biodegradability, and thermal stability compared to conventional succinates and phthalates.

Bio-based Production: Integration of bio-based succinic acid and potentially bio-derived butanol into the synthesis pathway to create a fully renewable chemical. mdpi.comroquette.com

Emerging Applications:

Bio-based Plasticizers: Succinate esters are gaining prominence as safe, non-phthalate alternatives for plasticizing polymers like polyvinyl chloride (PVC) and biodegradable resins such as polylactic acid (PLA) and polybutylene succinate (PBS). nih.govgoogle.comnih.govresearchgate.net The ether linkage in this compound could potentially enhance compatibility with polar polymers and improve low-temperature flexibility, making it a candidate for specialized applications in food packaging, medical devices, and toys. mdpi.commdpi.com

Specialty Solvents: The molecule's structure suggests it could act as a solvent with a unique polarity profile, useful in formulations for coatings, inks, and cleaning products. roquette.com

Polymer Precursor: Beyond its role as a precursor to 1,4-butanediol, it could be explored as a monomer or additive in the synthesis of specialty polyesters or polyurethanes, where the ether group could be tailored to impart specific properties like increased flexibility or hydrophilicity to the polymer backbone. researchgate.netmdpi.com

Interdisciplinary Collaboration and Translational Research Opportunities

Realizing the potential of this compound will require significant collaboration across multiple scientific and engineering disciplines.

Chemical Engineering & Catalysis Science: Chemical engineers and catalysis experts could collaborate to design and optimize continuous flow reactors and heterogeneous catalytic systems for efficient, scalable, and sustainable production. researchgate.netmdpi.com This includes developing robust catalysts for both the esterification and subsequent hydrogenation steps. researchgate.netrsc.org

Materials Science & Polymer Chemistry: Polymer scientists could investigate the efficacy of this compound as a plasticizer in various polymer matrices, evaluating its impact on mechanical properties, thermal stability, and long-term durability. mdpi.comresearchgate.net This translational research is crucial for validating its use in commercial products like flexible PVC or bio-based packaging films.

Computational Chemistry & Molecular Modeling: Computational chemists can play a vital role by predicting the physicochemical properties, interaction with polymer chains, and potential biodegradability of the molecule. This in-silico work can guide experimental efforts, saving significant time and resources in the early stages of application development.

Biotechnology & Green Chemistry: Collaboration with biotechnologists is essential for optimizing the production of bio-based succinic acid from renewable feedstocks and waste streams. mdpi.comresearchgate.net Green chemists can ensure that the entire life cycle, from synthesis to end-of-life, adheres to principles of sustainability. lucra-project.eu

By fostering these interdisciplinary partnerships, the research community can overcome the existing knowledge gaps and translate the theoretical potential of this compound into practical, sustainable solutions for the chemical and materials industries.

Q & A

Q. Data Presentation :

ParameterValueModel Prediction
Log Kow4.2Moderate BCF
Hydrolysis half-life28 daysLow persistence

Q. Guidance for Researchers

  • Data reporting : Adhere to journal standards (e.g., Beilstein Journal of Organic Chemistry) for experimental details and supplementary materials .
  • Ethical compliance : For in vivo studies, follow institutional animal care protocols and include ethical statements in manuscripts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.